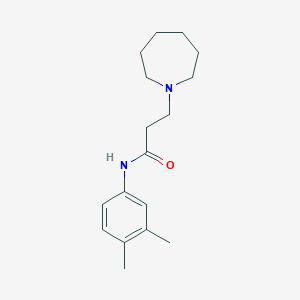
3-(azepan-1-yl)-N-(3,4-dimethylphenyl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(azepan-1-yl)-N-(3,4-dimethylphenyl)propanamide is a useful research compound. Its molecular formula is C17H26N2O and its molecular weight is 274.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
3-(azepan-1-yl)-N-(3,4-dimethylphenyl)propanamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features an azepane ring connected to a propanamide moiety and a dimethylphenyl group. This unique structure may confer specific biological activities that are currently under investigation.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The following mechanisms have been suggested based on preliminary studies:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, which can lead to altered physiological responses.
- Receptor Modulation : It potentially acts on receptors that mediate pain and inflammation, similar to other compounds in its class that target TRPV1 receptors .
Antimicrobial Activity
Research indicates that compounds structurally similar to this compound exhibit antimicrobial properties. For instance, related compounds have shown efficacy against various bacterial strains, suggesting that this compound may also possess similar activities.
Anti-inflammatory Properties
The compound is being explored for its anti-inflammatory effects. In vitro studies have indicated that it can modulate inflammatory pathways, potentially reducing the production of pro-inflammatory cytokines .
Antitumor Potential
Preliminary findings suggest that this compound may exhibit anticancer properties. Compounds with similar structures have demonstrated cytotoxic effects against various cancer cell lines, including those associated with breast and lung cancers .
Case Studies and Research Findings
Propiedades
Fórmula molecular |
C17H26N2O |
|---|---|
Peso molecular |
274.4 g/mol |
Nombre IUPAC |
3-(azepan-1-yl)-N-(3,4-dimethylphenyl)propanamide |
InChI |
InChI=1S/C17H26N2O/c1-14-7-8-16(13-15(14)2)18-17(20)9-12-19-10-5-3-4-6-11-19/h7-8,13H,3-6,9-12H2,1-2H3,(H,18,20) |
Clave InChI |
CJTRVMBJKIUINS-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)NC(=O)CCN2CCCCCC2)C |
SMILES canónico |
CC1=C(C=C(C=C1)NC(=O)CCN2CCCCCC2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















